![molecular formula C11H15ClN2O2 B1470956 tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate CAS No. 1820717-60-9](/img/structure/B1470956.png)
tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate
Overview
Description
“tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate” is a chemical compound with the CAS Number: 1820717-60-9 . It has a molecular weight of 242.7 and its IUPAC name is tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate” is C11H15ClN2O2 . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) .Physical And Chemical Properties Analysis
The predicted boiling point of “tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate” is 298.3±40.0 °C . The predicted density is 1.214±0.06 g/cm3 . The predicted pKa is 11.97±0.70 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
One area of application is in the synthesis and participation in chemical reactions, such as Diels-Alder reactions, which are pivotal in organic synthesis. For instance, compounds involving tert-butyl carbamate groups have been studied for their roles in preparing and reacting with furans, showcasing their utility in synthesizing complex organic structures (Padwa, Brodney, & Lynch, 2003). This indicates that tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate could be involved in similar synthetic pathways, providing building blocks for pharmaceuticals or materials science.
Structural Characterization
Another significant area is the structural characterization of similar compounds, which is crucial for understanding their physical and chemical properties. Studies employing techniques such as 2D Heteronuclear NMR Experiments to characterize the structure of related tert-butyl carbamate compounds highlight the importance of these methods in elucidating compound frameworks (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016). Such studies are foundational for the application of tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate in research and development.
Materials Science and Catalysis
Research on mono-cyclometalated Pt(II) complexes with related structures demonstrates their potential in materials science, particularly in light-emitting devices and as catalysts in chemical transformations (Ionkin, Marshall, & Wang, 2005). The versatility of tert-butyl carbamate derivatives in forming complex with metals suggests that tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate could serve a role in developing new catalytic systems or materials with unique optical properties.
Environmental and Degradation Studies
Compounds with tert-butyl and chloro substituents have also been examined for their environmental impact and degradation pathways, such as in the study of methyl tert-butyl ether (MTBE) degradation (Stefan, Mack, & Bolton, 2000). Although tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate is a different compound, research on similar structures helps in understanding how these compounds might behave in the environment and their potential breakdown products.
Safety and Hazards
The safety information for “tert-Butyl 2-chloro-5-methylpyridin-4-ylcarbamate” includes the following hazard statements: H301-H311-H331 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled . The signal word for this compound is “Danger” and it is represented by the GHS06 pictogram .
properties
IUPAC Name |
tert-butyl N-(2-chloro-5-methylpyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUZXSSXADYLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.